EM574 - 110480-13-2

EM574

Catalog Number: EVT-270032
CAS Number: 110480-13-2
Molecular Formula: C39H69NO12
Molecular Weight: 744.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EM574, chemically known as N-demethyl-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal, is a derivative of the macrolide antibiotic erythromycin A. [, , , , ] It belongs to a class of compounds known as "motilides," which exhibit gastrointestinal motor stimulating (GMS) activity similar to the natural hormone motilin. [, , , ] Unlike erythromycin, EM574 has significantly reduced antibacterial activity. [, ] This characteristic makes it a suitable candidate for investigating gastrointestinal motility disorders without the risk of antibiotic resistance.

EM574 P1

  • Compound Description: EM574 P1 is a 15-hydroxyl derivative of EM574 and is a bioactive metabolite. [] It exhibits stronger contractile activity in vitro and gastrointestinal motor stimulating (GMS) activity in vivo compared to EM574. []

EM574 P2

  • Compound Description: EM574 P2 is a 14-hydroxyl derivative of EM574, also identified as a bioactive metabolite. [, ] Similar to EM574 P1, it exhibits stronger in vitro contractile activity and in vivo GMS activity than EM574. [] The absolute configuration at the C14 position of EM574 P2 has been determined to be R. []

EM574 P3

  • Compound Description: This bioactive metabolite is a 3"-O-demethyl derivative of EM574 P2. [] It demonstrates comparable GMS activity to EM574 P1 and P2. []

EM574 P4

  • Compound Description: EM574 P4 is the 3"-O-demethyl derivative of EM574, identified as a bioactive metabolite. [] It shows GMS activity comparable to EM574 P1, P2, and P3. []

EM523

  • Compound Description: EM523 (N-demethyl-N-ethyl-8,9-anhydroerythromycin A 6,9-hemiacetal) is a motilide structurally similar to EM574. [] It possesses strong GMS activity and also undergoes metabolism to produce active metabolites EM523 P1 and EM523 P2. []

Erythromycin

  • Compound Description: Erythromycin is a macrolide antibiotic that serves as a structural basis for EM574. [] While it displays GMS activity, it is less potent than EM574.

Roxithromycin

  • Compound Description: Roxithromycin is a macrolide antibiotic identified as a potent inhibitor of mutant KCNJ5 potassium channels. [] While structurally similar to EM574, it exhibits different pharmacological activities.

Idremcinal

  • Compound Description: Idremcinal is a macrolide motilin receptor agonist, highlighting its shared pharmacological target with EM574. []
Synthesis Analysis

The synthesis of idremcinal involves a series of chemical reactions that optimize the structural features necessary for its biological activity. The synthetic pathway includes the use of various reagents and conditions tailored to produce the desired macrolide structure. Key steps in the synthesis may involve:

  • Formation of the lactone ring: This is typically achieved through cyclization reactions involving appropriate precursors.
  • Functional group modifications: Specific functional groups are introduced or modified to enhance selectivity towards KCNJ5 channels.
  • Purification and characterization: Following synthesis, compounds are purified using techniques such as chromatography and characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm their structure and purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and ensuring the integrity of the synthesized compound .

Molecular Structure Analysis

Idremcinal's molecular structure is characterized by its macrolide backbone, which includes a large lactone ring connected to various substituents that contribute to its pharmacological properties. The structure can be detailed as follows:

  • Lactone Ring: The core structure typical of macrolides.
  • Substituents: Variations in substituents (e.g., aryl or heteroaryl groups) influence its interaction with KCNJ5 channels.
  • Molecular Formula: The precise molecular formula and weight need to be determined through analytical methods.

The structural analysis indicates that idremcinal's design aims to maximize interaction with specific ion channels while minimizing unwanted side effects associated with traditional antibiotics .

Chemical Reactions Analysis

Idremcinal participates in several chemical reactions that are crucial for its mechanism of action. These reactions primarily involve:

  • Binding Interactions: Idremcinal interacts with mutant KCNJ5 channels, leading to conformational changes that inhibit channel activity.
  • Dose-Response Relationships: Experimental assays measure the inhibitory effects of idremcinal on KCNJ5 G151R and L168R mutants, providing data on its efficacy (IC50 values) and potential therapeutic window.

The compound's ability to selectively inhibit specific mutations while sparing wild-type channels is a significant aspect of its chemical behavior .

Mechanism of Action

The mechanism by which idremcinal exerts its effects involves:

  • Selective Inhibition of Mutant Channels: Idremcinal binds preferentially to mutant forms of KCNJ5, disrupting their normal function. This action prevents excessive sodium influx and subsequent calcium signaling that leads to aldosterone overproduction.
  • Restoration of Homeostasis: By inhibiting these channels, idremcinal helps restore normal cellular function and reduces pathological states associated with primary aldosteronism.

Experimental data support this mechanism, showing significant effects on ATP levels in cells expressing mutant KCNJ5 when treated with idremcinal .

Physical and Chemical Properties Analysis

Idremcinal exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile is critical for its bioavailability; studies may reveal whether it is soluble in aqueous or organic solvents.
  • Stability: Thermal and chemical stability under physiological conditions are important for its potential therapeutic use.
  • Melting Point: The melting point can provide insights into purity and crystallinity.

These properties are essential for determining formulation strategies for drug delivery .

Applications

Idremcinal has significant potential applications in the field of medicine, particularly for:

  • Treatment of Primary Aldosteronism: Given its selective action on mutant KCNJ5 channels, idremcinal could serve as a targeted therapy for patients suffering from this condition.
  • Research Tool: It can be used in laboratory settings to study the role of KCNJ5 mutations in cellular physiology and disease mechanisms.
  • Pharmaceutical Development: As a novel compound with unique properties, idremcinal may inspire further research into similar compounds that could address other genetic disorders linked to ion channel dysfunction.
Introduction to Idremcinal in Contemporary Pharmacological Research

Historical Context of Motilin Receptor Agonist Development

The journey to Idremcinal began with the serendipitous discovery that erythromycin, a macrolide antibiotic, exerted profound prokinetic effects unrelated to its antimicrobial activity. Initial observations revealed that erythromycin administration triggered phase III migrating motor complexes (MMCs) in the fasted state—contractile patterns identical to those induced by endogenous motilin [3] [5]. This led to the critical identification of erythromycin as a motilin receptor agonist and sparked interest in developing derivatives devoid of antibiotic properties. Researchers subsequently established that erythromycin's gastrokinetic effects were mediated through its interaction with the motilin receptor, a G-protein coupled receptor (GPCR) predominantly located on enteric neurons and smooth muscle in the gastrointestinal tract [3] [8].

Table 1: Evolution of Motilin Receptor Agonists

Compound GenerationRepresentative AgentsKey CharacteristicsMajor Limitations
First-generationErythromycinNatural macrolide antibioticAntibiotic activity, tachyphylaxis, drug interactions
Second-generationEM-574Semi-synthetic derivativeLimited oral bioavailability, instability
Third-generationMitemcinal (GM-611/Idremcinal), CamicinalNon-antibiotic motilidesSpecies-specific effects, mechanistic uncertainties

Early motilide development faced significant challenges due to the structural complexity of macrolides and the need to dissociate antibiotic activity from prokinetic effects. Researchers systematically modified erythromycin's molecular structure, discovering that removal of the cladinose sugar and alteration of the lactone ring significantly reduced antimicrobial activity while preserving motilin receptor affinity [7] [8]. This structure-activity relationship work yielded compounds like EM-574, which demonstrated potent motilin agonism but exhibited formulation challenges and inconsistent absorption. The withdrawal of cisapride (a serotonin 5-HT₄ receptor agonist) due to cardiac safety concerns created an urgent therapeutic void for gastroparesis management, accelerating interest in next-generation motilides like Idremcinal that offered both prokinetic efficacy and improved safety profiles [7].

Idremcinal’s Emergence as a Synthetic Erythromycin Derivative

Idremcinal (development code GM-611) emerged as a structurally optimized motilide specifically engineered to overcome limitations of earlier erythromycin-derived compounds. Its chemical structure (C₃₉H₆₉NO₁₂) retains the 14-membered macrolactone ring core but incorporates strategic molecular modifications that abolish antibiotic activity while enhancing motilin receptor specificity and metabolic stability [1] [7]. Unlike erythromycin, which requires acidic gastric conditions to form its biologically active hemiketal derivative, Idremcinal was designed as a direct-acting agonist with inherent stability across physiological pH ranges, ensuring predictable absorption and consistent pharmacokinetics [7] [8].

Preclinical studies demonstrated Idremcinal's superior prokinetic profile compared to earlier motilides. In conscious rhesus monkeys—a species with motilin receptor homology to humans—oral administration of Idremcinal produced dose-dependent acceleration of gastric emptying measured by the acetaminophen absorption method. Notably, Idremcinal achieved comparable efficacy to erythromycin at significantly lower doses (0.1-1 mg/kg vs. 5-20 mg/kg for erythromycin), confirming enhanced potency [7]. The magnitude of gastric emptying stimulation by Idremcinal surpassed that of cisapride across all tested doses without exhibiting the bell-shaped dose-response curve characteristic of many gastrointestinal prokinetics, suggesting a more predictable pharmacokinetic-pharmacodynamic relationship [7].

Table 2: Comparative Efficacy of Prokinetic Agents in Primate Models

CompoundEffective Dose Range (mg/kg)Maximal Gastric Emptying Acceleration (%)Dose-Response ProfileReceptor Selectivity
Idremcinal (GM-611)0.1-185%LinearMotilin-specific
Erythromycin5-2075%PlateauMotilin + antibiotic
EM-5741-10 (enteric-coated)65%VariableMotilin-specific
Cisapride0.3-370%Bell-shaped5-HT₄ + off-target

Beyond its effects on gastric emptying, Idremcinal influences broader gastrointestinal physiology through selective activation of motilin receptors. As a ghrelin receptor family agonist, Idremcinal triggers calcium-mediated signaling cascades that enhance cholinergic neurotransmission in the enteric nervous system, leading to coordinated contractions throughout the gastrointestinal tract [3] [8]. Unlike erythromycin, which exhibits non-selective receptor interactions, Idremcinal demonstrates high specificity for the motilin receptor without activating related growth hormone secretagogue receptors, potentially reducing unwanted endocrine effects [7] [8]. This selectivity profile positions Idremcinal as a valuable pharmacological tool for dissecting the distinct physiological roles of motilin versus ghrelin signaling pathways.

Knowledge Gaps in Motilide-Based Gastrointestinal Therapeutics

Despite Idremcinal's promising preclinical profile, significant knowledge gaps persist regarding the fundamental pharmacology of motilin receptor agonists and their therapeutic application. A critical unanswered question concerns the species-specificity of motilin responses—while humans, pigs, dogs, cats, and rabbits possess functional motilin systems, rodents naturally lack both motilin and its receptor, creating challenges in translational research and requiring alternative animal models for preclinical testing [3] [5]. This biological variation complicates mechanistic studies and raises questions about potential evolutionary functions of the motilin system that may influence therapeutic outcomes in humans.

The signaling complexity of motilin receptors presents another research frontier. Emerging evidence suggests that different motilin agonists may exhibit biased agonism—the ability to preferentially activate specific intracellular signaling pathways while avoiding others [8]. While Idremcinal produces sustained gastrointestinal prokinetic effects in primate models, it remains unknown whether it engages distinct downstream effectors compared to endogenous motilin or erythromycin-derived agonists. Understanding these subtle pharmacological differences could explain variations in clinical efficacy and tolerability profiles observed among motilides and inform next-generation drug design [8].

The central nervous system (CNS) implications of motilin agonism represent a particularly underexplored area. Although motilin was originally characterized as a gastrointestinal peptide, recent studies have detected motilin receptors in rabbit CNS and human brain tissue, suggesting potential neuromodulatory functions beyond gut motility regulation [3] [5]. The relationship between motilin and appetite regulation remains poorly understood despite structural similarities to ghrelin, an established orexigenic hormone. Whether Idremcinal influences satiety signaling or brain-gut axis communication remains an open question with significant therapeutic implications for conditions like diabetic gastroparesis, where nausea and appetite disturbances substantially impact quality of life [3].

Table 3: Critical Knowledge Gaps in Motilin-Targeted Therapeutics

Research DomainUnresolved QuestionsPotential Impact on Therapy
Receptor PharmacologyDoes biased agonism occur with synthetic motilides?Could enable design of pathway-selective drugs with optimized efficacy and safety
CNS EffectsWhat neuromodulatory functions does the motilin system have?May reveal effects on nausea, appetite, or mood that influence treatment outcomes
Disease-Specific ResponsesHow does motilin signaling change in diabetes vs. idiopathic gastroparesis?Could guide patient stratification and personalized treatment approaches
Long-Term EfficacyDoes receptor desensitization occur with chronic motilide administration?Impacts viability for chronic conditions requiring sustained prokinetic therapy

The functional integration of motilin with other gastrointestinal hormone systems also requires deeper investigation. While motilin's role in initiating interdigestive motility is well-established, its interactions with ghrelin, gastrin, and cholecystokinin signaling during the fed state remain incompletely characterized [3] [5]. The discovery that motilin stimulates pancreatic polypeptide and somatostatin release suggests broader endocrine influences that could theoretically impact glucose homeostasis or biliary function [5]. How Idremcinal might modulate these interconnected systems—particularly during long-term administration—remains inadequately studied and represents an important area for future pharmacodynamic research.

Properties

CAS Number

110480-13-2

Product Name

Idremcinal

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one

Molecular Formula

C39H69NO12

Molecular Weight

744.0 g/mol

InChI

InChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1

InChI Key

FPBKIOZMKHHNLL-CBUZSSJJSA-N

SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O

Solubility

Soluble in DMSO

Synonyms

EM 574
EM-574
EM574
Idremcinal

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.